![molecular formula C13H19N3O2S B261569 1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]-](/img/structure/B261569.png)
1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 1H-Indole-2,3-dihydro-6-(4-methyl-1-piperazinyl)sulfonyl)indazole or GSK-3 inhibitor VIII.
Mecanismo De Acción
1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]- inhibits GSK-3 by binding to its active site and preventing it from phosphorylating its substrates. This inhibition leads to the modulation of several signaling pathways, including the Wnt/β-catenin pathway, which regulates cell proliferation and differentiation.
Biochemical and physiological effects:
1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]- has been shown to have several biochemical and physiological effects. It has been found to increase the proliferation of neural stem cells and enhance their differentiation into neurons. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]- has several advantages as a research tool. It is a potent and selective inhibitor of GSK-3, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]- has several potential applications in various scientific fields. Future research could focus on developing more efficient synthesis methods to improve its availability and reduce its cost. Additionally, further studies could investigate its potential therapeutic applications in diseases such as Alzheimer's disease, bipolar disorder, and diabetes. Finally, research could also focus on developing more potent and selective GSK-3 inhibitors based on the structure of 1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]-.
Métodos De Síntesis
The synthesis of 1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]- is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-methylpiperazine with 2-amino-1H-indole-3-acetic acid, followed by the addition of sulfonyl chloride to the resulting product. The reaction is then heated to form the final product.
Aplicaciones Científicas De Investigación
1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]- has been extensively studied for its potential applications in various scientific fields. It has been found to be a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is an enzyme involved in several cellular processes. GSK-3 has been implicated in various diseases such as Alzheimer's disease, bipolar disorder, and diabetes.
Propiedades
Nombre del producto |
1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]- |
|---|---|
Fórmula molecular |
C13H19N3O2S |
Peso molecular |
281.38 g/mol |
Nombre IUPAC |
6-(4-methylpiperazin-1-yl)sulfonyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H19N3O2S/c1-15-6-8-16(9-7-15)19(17,18)12-3-2-11-4-5-14-13(11)10-12/h2-3,10,14H,4-9H2,1H3 |
Clave InChI |
QKAFIEXGRRKBJV-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(CCN3)C=C2 |
SMILES canónico |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(CCN3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



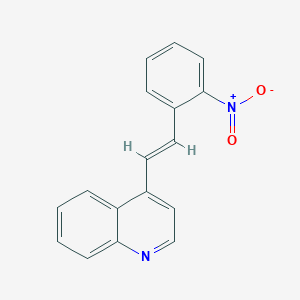
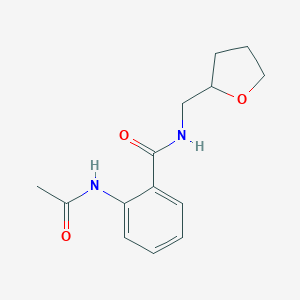
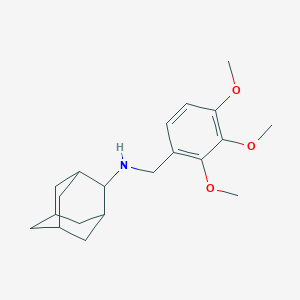
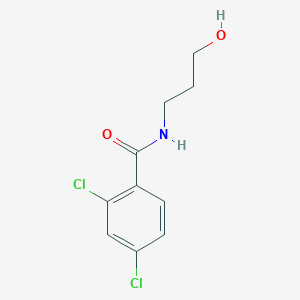
![2-Hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B261494.png)
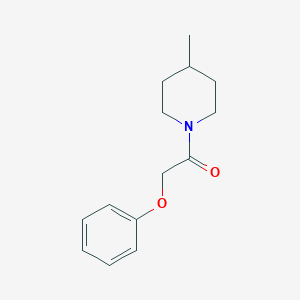
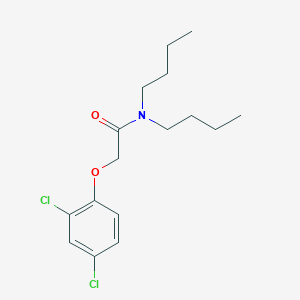
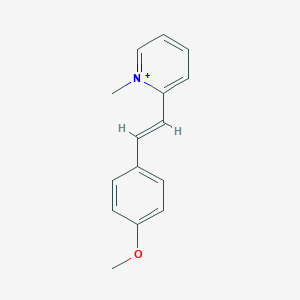
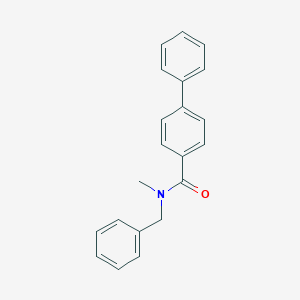
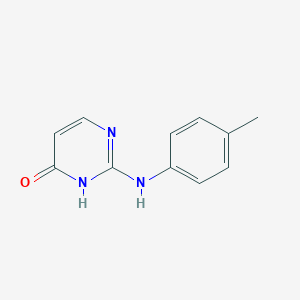
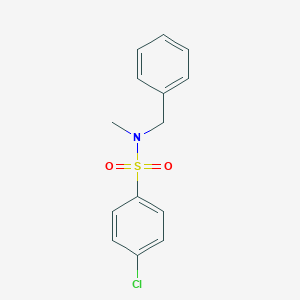
![1-[2-(4-Iodophenyl)-2-oxoethyl]pyridinium](/img/structure/B261511.png)
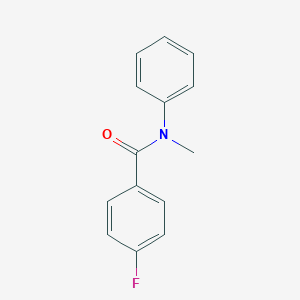
![2-{[(2-Chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B261516.png)